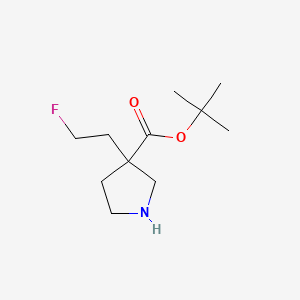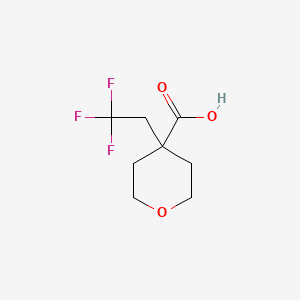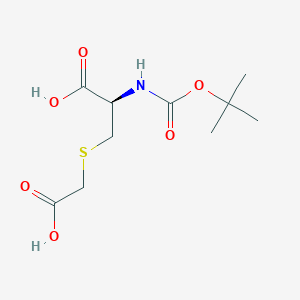
Boc-S-carboxymethyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-carboxymethyl-L-cysteine is a derivative of the amino acid cysteine. It is characterized by the presence of a carboxymethyl group attached to the sulfur atom of cysteine and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-S-carboxymethyl-L-cysteine typically involves the reaction of L-cysteine with chloroacetic acid to form S-carboxymethyl-L-cysteine. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The reaction is usually carried out in an aqueous medium under basic conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Boc-S-carboxymethyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amino acid.
Scientific Research Applications
Boc-S-carboxymethyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a mucolytic agent to reduce mucus viscosity in respiratory conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Boc-S-carboxymethyl-L-cysteine involves its interaction with various molecular targets and pathways:
Mucolytic Activity: It reduces mucus viscosity by breaking down the disulfide bonds in mucin proteins, making it easier to expel mucus from the respiratory tract.
Antioxidant Properties: The compound can scavenge free radicals and reduce oxidative stress, providing protective effects against cellular damage.
Comparison with Similar Compounds
S-carboxymethyl-L-cysteine: Lacks the Boc protecting group but shares similar chemical properties and applications.
N-acetylcysteine: Another cysteine derivative with mucolytic and antioxidant properties, commonly used as a medication to treat acetaminophen overdose and chronic obstructive pulmonary disease.
L-cysteine: The parent amino acid, used in various biochemical and industrial applications
Uniqueness: Boc-S-carboxymethyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions in peptide synthesis and other chemical processes. This makes it a valuable tool in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H17NO6S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
(2R)-3-(carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(16)11-6(8(14)15)4-18-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
YWUCUVXLBDHBEJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
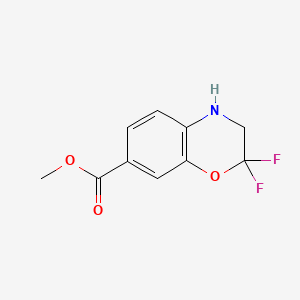
![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
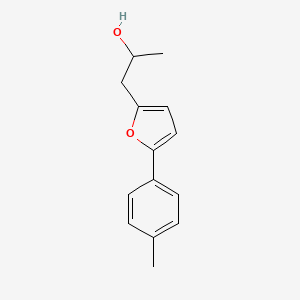
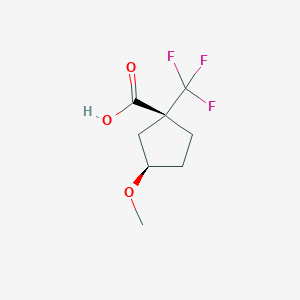
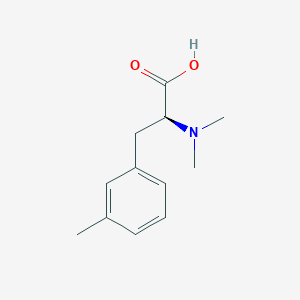
![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
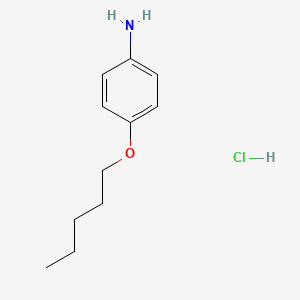
![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)

![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)
